molecular formula C7H15NO2 B6202493 N,2,2-trimethyl-1,3-dioxan-5-amine CAS No. 1692753-33-5

N,2,2-trimethyl-1,3-dioxan-5-amine

Cat. No.: B6202493
CAS No.: 1692753-33-5
M. Wt: 145.20 g/mol
InChI Key: IWOTZIOSJAUQSI-UHFFFAOYSA-N
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Description

N,2,2-Trimethyl-1,3-dioxan-5-amine is a chemical compound with the CAS Registry Number 1692753-33-5 . Its molecular formula is C7H15NO2, and it has a molecular weight of 145.20 g/mol . The structure of this amine-functionalized dioxane derivative can be represented by the SMILES notation CNC1COC(C)(OC1)C . As a specialized chemical building block, this compound is intended for research and development applications in a laboratory setting. It is offered with a high purity level, such as 95% . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use . Researchers can access identifiers like the InChIKey (IWOTZIOSJAUQSI-UHFFFAOYSA-N) for structure verification and database searches .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1692753-33-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N,2,2-trimethyl-1,3-dioxan-5-amine

InChI

InChI=1S/C7H15NO2/c1-7(2)9-4-6(8-3)5-10-7/h6,8H,4-5H2,1-3H3

InChI Key

IWOTZIOSJAUQSI-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)NC)C

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of N,2,2 Trimethyl 1,3 Dioxan 5 Amine

Reactivity of the Amine Moiety

The amine group in N,2,2-trimethyl-1,3-dioxan-5-amine is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic and basic properties to the molecule, allowing it to participate in a variety of chemical transformations.

Nucleophilic Characteristics and Derivatization Reactions

The nitrogen atom's lone pair makes the amine group in this compound a potent nucleophile. savemyexams.com This nucleophilicity allows it to react with a wide range of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The general trend for the nucleophilicity of amines is that it increases with the degree of substitution, from primary to secondary amines, although steric hindrance can sometimes alter this trend. masterorganicchemistry.com

Derivatization reactions are a common application of the amine's nucleophilicity. These reactions are often used to introduce new functional groups or to modify the properties of the parent molecule. For instance, amines can react with various electrophilic reagents to form a diverse array of derivatives.

Acylation and Alkylation Reactions Involving the Amine Nitrogen

Acylation: The amine group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction, a type of nucleophilic acyl substitution, results in the formation of an amide. The reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. libretexts.org

Alkylation: Alkylation of the amine nitrogen can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (S_N2 for primary and secondary halides). lumenlearning.com The primary amine can be successively alkylated to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. savemyexams.comlumenlearning.com However, controlling the extent of alkylation can be challenging as the product amine can also act as a nucleophile, leading to a mixture of products. libretexts.org Using a large excess of the initial amine can favor the formation of the primary alkylated product. savemyexams.com

Formation of Imines and Related Species

Primary amines, such as this compound, react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent dehydration, facilitated by the acid catalyst, leads to the formation of the C=N double bond of the imine. libretexts.orgnih.gov The formation of imines is pH-dependent, with the optimal pH typically being mildly acidic. libretexts.org

Imines are versatile intermediates in organic synthesis and can undergo further reactions, such as reduction to form secondary amines or hydrolysis back to the starting amine and carbonyl compound. masterorganicchemistry.com

Stability and Reactivity of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring is a cyclic acetal (B89532), which is generally stable under neutral and basic conditions. thieme-connect.de However, it is susceptible to cleavage under acidic conditions. The stability of the ring is also influenced by its conformation, which is typically a chair-like structure similar to cyclohexane. thieme-connect.de

Ring-Opening and Ring-Closure Mechanisms

The 1,3-dioxane ring can be formed through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. The reverse reaction, ring-opening, is also acid-catalyzed. The mechanism of ring-opening typically involves protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a carbocation intermediate. This intermediate can then be attacked by a nucleophile.

In the context of polymerization, ring-opening polymerization of cyclic monomers like dioxolanes (a related five-membered ring system) can be initiated by various species, including amines. frontiersin.org The mechanism often involves a nucleophilic attack on one of the ring carbons, leading to ring cleavage. frontiersin.org While specific studies on this compound initiated ring-opening polymerization are not prevalent, the general principles of amine-initiated ring-opening of cyclic ethers and acetals are well-established. frontiersin.orgrroij.com

Hydrolysis and Transacetalization Reactions

Hydrolysis: As with other acetals, the 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions to regenerate the parent 1,3-diol and the corresponding ketone (in this case, acetone). The mechanism involves protonation of a ring oxygen, followed by nucleophilic attack by water.

Transacetalization: This reaction involves the exchange of the acetal-forming carbonyl compound. In the presence of an acid catalyst and another aldehyde or ketone, the 1,3-dioxane ring can undergo transacetalization. This process is an equilibrium reaction and can be driven to completion by using an excess of the new carbonyl compound or by removing the original one. psu.edursc.org Gas-phase studies have shown that transacetalization of 1,3-dioxane can occur with acylium ions, proceeding through initial O-acylation followed by ring-opening and ring-reforming steps. psu.edu

Rearrangement Reactions within the Dioxane Framework

The 1,3-dioxane ring is a stable six-membered heterocycle. Rearrangement reactions of the dioxane framework itself are not common and typically require specific structural features or harsh reaction conditions that promote ring-opening or fragmentation pathways. General studies on substituted 1,3-dioxanes indicate that they are relatively stable to rearrangement under normal conditions. There is no specific literature available that details any rearrangement reactions unique to the this compound structure.

Catalytic Transformations Involving this compound

The presence of a primary amine group in this compound suggests potential for its use in catalysis, either as a ligand for metal catalysts or as a precursor for organocatalysts. However, a thorough review of scientific databases and literature reveals no specific studies where this compound has been utilized in such a capacity.

Role as a Ligand or Organocatalyst Precursor

Amines are well-known ligands in coordination chemistry and can be precursors to various organocatalysts. The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the amine functionality can be modified to create more complex catalytic structures. Despite this theoretical potential, there are no published reports of this compound being employed as a ligand in any catalytic system or as a precursor to an organocatalyst.

Mechanisms of Catalyzed Reactions

Given the absence of studies on the catalytic applications of this compound, there is consequently no information available on the mechanisms of any reactions it might catalyze. Mechanistic studies are contingent on the observation of catalytic activity, which has not been reported for this specific compound.

Investigations into Reaction Pathways and Intermediates

Detailed mechanistic investigations, including transition state analysis and the identification of short-lived species, are crucial for understanding the reactivity of a compound. Such studies provide insights into the energy landscape of a reaction and the nature of transient species.

Identification of Short-Lived Species

The identification of short-lived intermediates in a reaction pathway often requires specialized spectroscopic techniques. As there are no detailed studies on the reactivity of this compound, no such intermediates have been identified or characterized.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. However, no specific NMR data for N,2,2-trimethyl-1,3-dioxan-5-amine has been found in published research.

¹H NMR Spectroscopic Assignments and Chemical Shift Analysis

A ¹H NMR spectrum would be essential for identifying the hydrogen environments within the molecule. Analysis would focus on:

Chemical Shifts (δ): Predicting the positions of signals for the N-H proton of the amine, the C-H proton at the 5-position, the axial and equatorial protons on the dioxane ring, and the various methyl groups.

Integration: Confirming the ratio of protons in each unique environment.

Spin-Spin Coupling: Analyzing splitting patterns to determine the connectivity of protons.

Without experimental data, a specific data table for ¹H NMR assignments cannot be constructed.

¹³C NMR Spectroscopic Assignments and Correlation Studies

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Key analyses would include:

Chemical Shifts (δ): Identifying the signals for the seven distinct carbon atoms, including the quaternary carbon at the 2-position, the carbons of the dioxane ring, and the methyl carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiating between CH, CH₂, and CH₃ groups.

No published ¹³C NMR data is available, preventing the creation of an assignment table.

Advanced NMR Techniques (e.g., 2D-NMR, VT-NMR for conformational dynamics, ¹⁵N CP/MAS NMR)

Advanced NMR techniques would offer deeper structural insights:

VT-NMR (Variable Temperature NMR): This technique could be used to study the conformational dynamics of the 1,3-dioxane (B1201747) ring, such as the chair-boat interconversion and the axial/equatorial preference of the amine substituent.

¹⁵N CP/MAS NMR (Cross-Polarization/Magic Angle Spinning NMR): This solid-state NMR technique could provide information about the nitrogen environment, but requires specialized equipment and is less common. nih.gov

No studies utilizing these advanced techniques for this compound have been identified.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretch: Typically in the 3300-3500 cm⁻¹ region for a secondary amine.

C-H stretches: Below 3000 cm⁻¹ for the alkyl groups.

C-O stretches: Strong bands in the 1000-1200 cm⁻¹ region, characteristic of the dioxane ether linkages.

N-H bend: Around 1500-1600 cm⁻¹.

While spectral data for related compounds like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid exists, it is not directly applicable to the target amine. researchgate.net

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FTIR. It is particularly useful for identifying non-polar bonds. A Raman spectrum would also show characteristic peaks for the C-H, C-O, and C-C bonds of the molecule's backbone. As with FTIR, no specific FT-Raman data for this compound is available in the searched literature. researchgate.net

Mass Spectrometric Analysis for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, with a molecular formula of C₇H₁₅NO₂, the expected molecular weight is approximately 145.20 g/mol .

In a typical mass spectrometry experiment, the molecule would be ionized, often by electron impact (EI), to form a molecular ion (M⁺). Due to the presence of a nitrogen atom, the molecular ion peak for this compound would be expected at an odd m/z value, in accordance with the nitrogen rule. jove.comwhitman.edu

The fragmentation of the molecular ion provides valuable structural information. For cyclic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comwhitman.eduntu.edu.sg In the case of this compound, this would likely involve the loss of a methyl group from the amine or fragmentation of the dioxane ring. The loss of a hydrogen atom from the carbon adjacent to the nitrogen is also a common fragmentation pattern in cyclic amines. whitman.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure/Loss Expected m/z
[M]⁺ Molecular Ion 145
[M-1]⁺ Loss of H• 144
[M-15]⁺ Loss of •CH₃ 130
[M-29]⁺ Loss of •C₂H₅ or •CHO 116
[M-43]⁺ Loss of •C₃H₇ or •CH₃CO 102

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Characterization

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule.

Aliphatic amines, such as this compound, typically exhibit weak absorptions in the far UV region, often around 200 nm. libretexts.org These absorptions are due to n→σ* transitions, where a non-bonding electron from the nitrogen atom is promoted to an anti-bonding sigma orbital. Due to the low intensity and position of these absorptions, UV-Vis spectroscopy is generally of limited value for the detailed structural analysis of simple aliphatic amines. libretexts.org For analytical purposes, aliphatic amines can be derivatized with a chromophore to shift their absorption to a more useful wavelength. nih.gov

In a study of a related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the UV-Vis absorption spectrum showed a sharp cut-off at 237 nm. researchgate.net While this compound contains a carboxylic acid group which influences its electronic structure, it provides a general indication of the spectral region where derivatives of the 1,3-dioxane ring system may absorb.

Table 2: Expected UV-Vis Absorption for this compound

Chromophore Electronic Transition Expected λmax (nm)

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While no crystal structure for this compound is publicly available, the crystal structure of a closely related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, has been reported. nih.gov This related structure can provide insights into the likely conformation of the 1,3-dioxane ring in the target molecule.

Crystalline Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound would be expected to pack in a regular, repeating pattern. The primary intermolecular interactions would likely be hydrogen bonds involving the amine group. The hydrogen atom on the nitrogen can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen and the oxygen atoms of the dioxane ring can act as hydrogen bond acceptors. These interactions would play a crucial role in stabilizing the crystal lattice.

In the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the molecules are linked by O—H⋯O hydrogen bonds, forming chains which are further connected into a three-dimensional network by C—H⋯O hydrogen bonds. nih.gov A similar network of hydrogen bonds, with N—H⋯O and N—H⋯N interactions, would be anticipated for this compound.

Conformational Preferences in the Solid State

The 1,3-dioxane ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. nih.govjournals.co.za In the case of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane ring is in a chair conformation with the methyl and carboxyl groups in equatorial positions. nih.gov It is highly probable that the 1,3-dioxane ring in this compound also adopts a chair conformation in the solid state. The substituents—the two methyl groups at the 2-position and the amine group at the 5-position—would arrange themselves to minimize steric hindrance, likely with the bulkier groups in equatorial positions.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

Computational and Theoretical Investigations of N,2,2 Trimethyl 1,3 Dioxan 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and optimized molecular geometry of molecules. dntb.gov.ua These calculations solve approximations of the Schrödinger equation to find the most stable arrangement of atoms in space and to describe the distribution of electrons.

For N,2,2-trimethyl-1,3-dioxan-5-amine, these calculations typically begin with building an initial 3D model. The geometry is then optimized to find the lowest energy structure, which corresponds to the most stable conformation of the molecule. This process yields precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not widely available, calculations on analogous structures like 5-methyl-2,2-diphenyl-1,3-dioxane show excellent agreement between calculated and experimental X-ray diffraction data. researchgate.net For instance, in a related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane (B1201747) ring adopts a distinct chair conformation. nih.gov Theoretical calculations for substituted 1,3-dioxanes accurately predict these geometries. researchgate.net

Table 1: Predicted Molecular Geometry Parameters for a Substituted 1,3-Dioxane Ring (Illustrative) Based on data from analogous structures.

ParameterBond/AngleCalculated Value
Bond Length C-O1.43 Å
C-C1.53 Å
Bond Angle O-C-O111.6°
C-O-C113.4°
C-C-O111.2°

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.compearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO is likely distributed across the sigma anti-bonding orbitals of the ring structure. DFT calculations can precisely determine the energies of these orbitals. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Heterocyclic Amine Values are for demonstration purposes and depend on the specific molecule and calculation level.

OrbitalEnergy (eV)Description
LUMO -2.3Indicates electrophilic sites
HOMO -5.5Indicates nucleophilic sites
HOMO-LUMO Gap 3.2Correlates with chemical stability

The distribution of electron density in a molecule is rarely uniform. Quantum chemical calculations can determine the partial charge on each atom, providing insight into the molecule's polarity. Methods like Natural Bond Orbital (NBO) analysis are often used to derive these atomic charges. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net It is plotted on the molecule's electron density surface, using color to denote electrostatic potential. Red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom of the amine group, confirming it as the primary site for protonation and electrophilic interaction. The hydrogen atoms of the amine group would appear as regions of positive potential (blue).

Conformational Analysis and Energy Landscapes

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. elifesciences.org Conformational analysis involves studying the geometry and relative energies of these conformers and the energy barriers for interconversion between them.

Similar to cyclohexane, the 1,3-dioxane ring is not planar. byjus.com To relieve angle and torsional strain, it adopts puckered conformations. The most stable and predominant conformation is the "chair" form. byjus.comlibretexts.org The "boat" conformation is a higher-energy alternative that is destabilized by steric interactions between "flagpole" hydrogens. youtube.com

The boat form can twist slightly to alleviate some of this strain, resulting in a "twist-boat" conformation, which is a local energy minimum but still significantly less stable than the chair form. libretexts.orgchempedia.info At room temperature, over 99% of molecules in a 1,3-dioxane sample will exist in a chair conformation. byjus.com For this compound, the chair conformation would be the ground state, with the substituents (amine and methyl groups) occupying either axial or equatorial positions. The most stable arrangement would feature the bulky substituents in equatorial positions to minimize steric hindrance.

The substituents on the 1,3-dioxane ring are not fixed in a single orientation. They can rotate around their single bonds, and the ring itself can "flip" between two different chair conformations. Computational methods can map the potential energy surface for these dynamic processes. mdpi.com For example, the rotation of the amine group (-NH₂) and the methyl group at the C5 position will have specific rotational energy barriers. Calculating these barriers helps to understand the molecule's flexibility and the rates of conformational exchange, which can be studied experimentally using dynamic NMR spectroscopy. mdpi.com The energy landscape reveals the transition states that connect different conformational minima. researchgate.net

Table 3: Relative Energies of 1,3-Dioxane Conformations (Typical Calculated Values)

ConformationRelative Energy (kcal/mol)Stability
Chair 0.0Most Stable (Global Minimum)
Twist-Boat 5.5 - 6.0Local Minimum
Boat 8.0 - 10.0Transition State
Half-Chair ~10.0Transition State

Simulation of Spectroscopic Properties (e.g., Theoretical NMR Chemical Shifts, UV-Vis Spectra)

A significant advantage of computational chemistry is its ability to predict spectroscopic properties. By calculating the magnetic shielding around each nucleus in the presence of a magnetic field, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. ucl.ac.uk These theoretical spectra can be compared with experimental data to confirm the structure and assign signals. For conformational analysis, theoretical chemical shifts and coupling constants for different conformers (e.g., chair-axial vs. chair-equatorial) can be calculated to determine their relative populations in solution. researchgate.netresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net This calculation provides the absorption wavelengths (λ_max) and oscillator strengths for the transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This can help in interpreting the experimental electronic spectrum of the compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Network Studies)

No specific studies on the intermolecular interaction analysis of this compound using techniques like Hirshfeld surface analysis or detailed hydrogen bonding network studies were found in the public domain.

Reaction Mechanism Modeling and Computational Kinetics

There is no available information in the scientific literature regarding reaction mechanism modeling or computational kinetics studies specifically involving this compound.

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

As a synthetic intermediate, N,2,2-trimethyl-1,3-dioxan-5-amine offers a masked diol functionality alongside a reactive primary amine. The dioxane ring serves as a protective group for the 1,3-diol, which can be removed under acidic conditions to reveal the hydroxyl groups for subsequent reactions. This dual functionality makes it a potentially valuable building block in multi-step organic synthesis.

Precursor to Complex Organic Molecules

The structure of this compound is well-suited for the synthesis of more complex molecular architectures. The primary amine can undergo a wide range of chemical transformations, including amidation, alkylation, and participation in C-N bond-forming reactions. Following the modification of the amine group, the 1,3-dioxane (B1201747) can be deprotected to liberate the diol, which can then be used to construct other parts of the target molecule. However, specific examples of its application as a precursor in the total synthesis of complex natural products or pharmaceuticals are not extensively reported in scientific literature.

Application in Heterocycle Synthesis

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. Primary amines are common starting materials for the construction of such rings. amazonaws.commdpi.comnih.gov this compound could theoretically serve as a synthon in the formation of various heterocyclic systems, such as pyrimidines, pyrroles, or other diazines, where the amine group is incorporated into the ring structure. The protected diol on the dioxane ring could be carried through the synthesis and deprotected at a later stage for further functionalization. Despite this potential, documented studies detailing the use of this compound specifically for heterocycle synthesis are limited.

Contributions to Polymer Chemistry and Dendrimer Architectures

The field of materials science, particularly polymer and dendrimer chemistry, often utilizes multifunctional building blocks to create highly branched, three-dimensional structures.

Monomer or Fragment in Polymerization Reactions

While the primary amine group of this compound could allow it to act as a monomer in step-growth polymerization reactions (e.g., to form polyamides or polyimines), there is a lack of specific research in the reviewed literature detailing its use for this purpose. Its trifunctional nature (one amine and two protected hydroxyls) could potentially lead to cross-linked polymers upon deprotection.

Scaffold for Dendritic Structures

There is more substantial evidence for the use of closely related structures in the synthesis of dendrimers. Dendrimers are perfectly branched, monodisperse macromolecules with a central core and repeating branched units. nih.govmdpi.com The compound 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carboxylic acid precursor to this compound, has been identified as an important intermediate and building block for creating polyester-based dendrimers. iucr.orgnih.govresearchgate.net This monomer unit, derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), is popular due to its low cost and the precise, biocompatible, and biodegradable structures it can form. iucr.org

The amine derivative, this compound, can be envisioned as a scaffold for poly(amidoamine) (PAMAM) dendrimers, which are another major class of dendritic polymers. archivepp.comresearchgate.net In this context, the amine would serve as a reactive site for the attachment of subsequent generations of branched units, building a complex, tree-like architecture. The general synthetic approach for PAMAM dendrimers involves a repetitive sequence of Michael addition and amidation reactions. researchgate.net

Table 1: Properties of this compound

Property Value
CAS Number 1692753-33-5 bldpharm.com
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Structure A 1,3-dioxane ring with two methyl groups at position 2, one methyl group at position 5, and an amine group at position 5.

| Key Functional Groups | Primary Amine, Acetal (B89532) (protected diol) |

Development of Novel Chemical Scaffolds and Reagents

Given its trifunctional nature and chiral center at the C5 position, this compound holds potential for the development of novel chemical scaffolds. The rigid 1,3-dioxane ring provides a defined spatial arrangement of the substituents. This stereochemical control is highly valuable in medicinal chemistry and catalyst design. For instance, related 1,3-dioxane structures have been used to create ligands for various receptors by systematically modifying the substituent groups. researchgate.net However, specific research focused on developing new reagents or scaffolds based on this compound itself is not prominent in the available scientific literature.

Table 2: Mentioned Chemical Compounds

Compound Name Role/Context
This compound Main subject of the article
2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid Precursor to the main compound; used in dendrimer synthesis iucr.orgnih.govresearchgate.net
2,2-bis(hydroxymethyl)propionic acid (bis-MPA) Common monomer for polyester dendrimers iucr.org
Polyamides Potential polymer type if the main compound is used as a monomer
Poly(amidoamine) (PAMAM) dendrimers A class of dendrimers for which the main compound could serve as a scaffold archivepp.comresearchgate.net
Pyrimidines Example of a heterocycle potentially synthesized from the main compound amazonaws.com

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the utilization of This compound in stereoselective transformations or in the development of chiral auxiliaries.

The field of stereoselective synthesis extensively employs various chiral amines and their derivatives as chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of chemical reactions. However, research and application data specifically for this compound in this context could not be located.

Therefore, no detailed research findings or data tables regarding its efficacy, substrate scope, or application in stereoselective transformations can be provided at this time.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Scholarly research directly addressing N,2,2-trimethyl-1,3-dioxan-5-amine is sparse. The current understanding is primarily built upon knowledge of its constituent functional groups and the behavior of structurally similar compounds. The molecule features a 1,3-dioxane (B1201747) ring, a six-membered heterocycle containing two oxygen atoms. This ring is substituted at the 2-position with two methyl groups (a gem-dimethyl group, forming a ketal from acetone) and at the 5-position with a secondary amine (an N-methylamino group).

The amine group at the C5 position imparts basicity to the molecule and provides a reactive site for a variety of chemical transformations. The nitrogen's lone pair of electrons can act as a nucleophile or a base.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the lack of dedicated studies on the synthesis, reactivity, and properties of This compound . While the synthesis of the parent primary amine, 2,2-dimethyl-1,3-dioxan-5-amine , has been documented through the reduction of the corresponding nitro compound, specific methods for the N-methylation to yield the target compound are not detailed in the available literature. prepchem.com

Further unexplored areas include:

Detailed Stereochemical Analysis: A thorough investigation of the stereoisomers of this compound and their conformational preferences has not been reported. The interplay between the substituents at the C2 and C5 positions could lead to interesting stereochemical outcomes.

Quantitative Reactivity Data: The precise basicity (pKa) of the amine and the nucleophilicity of the compound have not been experimentally determined. Such data are crucial for predicting its behavior in chemical reactions.

Complexation Chemistry: The potential of This compound to act as a ligand for metal centers is an unexplored field. The combination of the amine and the dioxane oxygens could allow for mono- or bidentate coordination.

Physicochemical Properties: Detailed experimental data on properties such as boiling point, melting point, solubility in various solvents, and spectral characteristics are not comprehensively available in academic literature, with information primarily found in supplier catalogs. bldpharm.com

Prospective Synthetic Methodologies and Chemical Transformations

Based on established organic chemistry principles, several synthetic routes and chemical transformations can be proposed for This compound .

Prospective Synthetic Methodologies

A plausible and efficient route to synthesize This compound would likely involve a two-step process starting from 2,2-dimethyl-1,3-dioxan-5-one .

Reductive Amination: The ketone, 2,2-dimethyl-1,3-dioxan-5-one , could undergo reductive amination with methylamine. rsc.orglibretexts.org This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

An alternative, though likely less direct, approach could start from the corresponding primary amine, 2,2-dimethyl-1,3-dioxan-5-amine .

N-Alkylation: The primary amine could be selectively mono-methylated. libretexts.orgorganic-chemistry.org This can be challenging as over-alkylation to the tertiary amine is a common side reaction. Methods to achieve selective mono-methylation include the use of a protecting group strategy or specific reagents like formaldehyde (B43269) followed by reduction (Eschweiler-Clarke reaction).

Prospective Chemical Transformations

The presence of the secondary amine functionality opens up a range of potential chemical transformations:

Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) would yield the corresponding amides.

Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a base would produce sulfonamides.

Further Alkylation: Reaction with alkyl halides could lead to the formation of the tertiary amine or even a quaternary ammonium (B1175870) salt. libretexts.org

Nucleophilic Addition: The amine could participate in nucleophilic additions to electrophilic species such as aldehydes and ketones.

Potential for Advanced Computational Modeling Studies

The structure of This compound is well-suited for advanced computational modeling studies to predict its properties and behavior, helping to fill the existing knowledge gaps.

Conformational Analysis: Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the preferred conformation of the 1,3-dioxane ring and the orientation of the N-methylamino substituent (axial vs. equatorial). researchgate.netresearchgate.net Such studies can elucidate the steric and electronic interactions that govern the molecule's three-dimensional structure. The conformational energy barriers for ring inversion can also be calculated. researchgate.net

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as ¹H and ¹³C NMR chemical shifts and coupling constants. thieme-connect.de These theoretical predictions can aid in the characterization of the compound if it were to be synthesized and can help in assigning the stereochemistry.

Reactivity Indices: DFT calculations can be used to determine various reactivity indices, such as the distribution of electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters provide insights into the molecule's nucleophilicity, basicity, and potential sites for electrophilic or nucleophilic attack.

Interaction with Metal Ions: Molecular modeling can be used to study the coordination of This compound with different metal ions. These studies can predict binding energies, preferred coordination geometries, and the electronic structure of the resulting metal complexes.

Outlook for New Applications in Pure Chemistry and Materials Science

While no specific applications for This compound have been reported, its structure suggests potential utility in several areas of pure chemistry and materials science.

Applications in Pure Chemistry

Chiral Ligand Synthesis: If resolved into its enantiomers, this compound could serve as a precursor for chiral ligands in asymmetric catalysis. The amine functionality provides a handle for further modification to create bidentate or tridentate ligands.

Protecting Group Chemistry: The 1,3-dioxane moiety is a well-established protecting group for 1,3-diols, and it is stable under a variety of reaction conditions. thieme-connect.de The amine functionality could be used to attach this protecting group to other molecules or to modify its properties.

Building Block for Heterocyclic Synthesis: The bifunctional nature of the molecule (amine and dioxane) makes it a potentially useful building block for the synthesis of more complex heterocyclic systems.

Applications in Materials Science

Monomer for Polymer Synthesis: The secondary amine could be used as a monomer in the synthesis of polymers such as polyamides or polyurethanes. The rigid 1,3-dioxane unit in the polymer backbone could impart specific thermal and mechanical properties to the resulting material.

Epoxy Resin Curing Agent: Secondary amines are commonly used as curing agents for epoxy resins. The reactivity of the N-H bond with the epoxide ring would lead to cross-linking and the formation of a rigid thermoset material. The dioxane structure might enhance the thermal stability of the cured resin.

Functional Material Precursor: The compound could be used as a building block for the synthesis of functional materials. For example, it could be incorporated into the structure of flame retardants or materials with specific surface properties. Recent research has shown that DOPO derivatives, which are organophosphorus compounds, can be effective flame retardants for epoxy resins. rsc.orgrsc.org While not a DOPO derivative itself, the structural motifs of This compound could be explored in similar contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,2,2-trimethyl-1,3-dioxan-5-amine, and how is its structural integrity validated?

  • Methodological Answer : The compound is typically synthesized via multi-step routes, including oxidation, Grignard reactions, Appel reactions, and amination. For example, derivatives of 1,3-dioxane-5-amine frameworks are synthesized using Grignard additions to ketones, followed by halogenation and amination . Structural validation employs 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HR-ESI-MS to confirm regiochemistry and purity. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies of similar dioxane derivatives .

Q. How is this compound utilized as a chiral auxiliary in asymmetric synthesis?

  • Methodological Answer : This compound serves as a chiral auxiliary in stereoselective α-alkylation reactions. For instance, the 4-biphenyl-substituted variant was resolved using tartaric acid to achieve enantiopurity and applied in sulfonamide alkylation, yielding high diastereoselectivity. The auxiliary’s rigid dioxane ring enforces conformational control, enabling predictable stereochemical outcomes .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound derivatives during synthesis?

  • Methodological Answer : Enantiomeric purity is enhanced via chiral resolution (e.g., tartaric acid diastereomeric salt formation) or asymmetric catalysis. Computational modeling (DFT or MD simulations) predicts steric and electronic effects of substituents on the dioxane ring, guiding the design of auxiliaries with improved selectivity . Additionally, kinetic resolution during crystallization or chromatography can isolate enantiomers .

Q. How can researchers resolve contradictions in reported bioactivity data for 1,3-dioxan-5-amine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., FLAP inhibition vs. kinase modulation) may arise from assay conditions (e.g., cell lines, concentration ranges) or structural variations (alkyl chain length, aryl substituents). Systematic SAR studies, coupled with standardized bioassays (e.g., FLAP IC50_{50} measurements), are essential. Cross-validation using orthogonal techniques (SPR, ITC) ensures binding specificity .

Q. What mechanistic insights explain the role of this compound in MST3/4 kinase inhibition?

  • Methodological Answer : Modifications to the dioxan-5-amine scaffold, such as replacing methyl groups with bulkier substituents, alter binding to the kinase’s hydrophobic pocket. Molecular docking and DSF (Differential Scanning Fluorimetry) assays reveal stabilization effects on MST3/4. Competitive inhibition is confirmed via kinetic assays (e.g., ADP-Glo™), highlighting the compound’s ATP-binding site interactions .

Q. How do computational methods aid in predicting the efficacy of 1,3-dioxan-5-amine derivatives as chiral auxiliaries?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to rationalize diastereoselectivity. Molecular dynamics (MD) simulations model the auxiliary’s conformational rigidity during alkylation. Tools like Gaussian or ORCA are used to optimize geometries, while docking software (AutoDock, Schrödinger) predicts interactions with target enzymes .

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